molecular formula C24H23N7O2 B2955893 (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839698-86-1

(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2955893
CAS No.: 839698-86-1
M. Wt: 441.495
InChI Key: MWOIFWINSMMGLC-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a pyrroloquinoxaline derivative featuring a fused heterocyclic core (pyrrolo[2,3-b]quinoxaline) substituted with an (E)-configured indol-3-yl methyleneamino group at position 1, an amino group at position 2, and a 3-methoxypropyl carboxamide at position 2.

Properties

IUPAC Name

2-amino-1-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O2/c1-33-12-6-11-26-24(32)20-21-23(30-19-10-5-4-9-18(19)29-21)31(22(20)25)28-14-15-13-27-17-8-3-2-7-16(15)17/h2-5,7-10,13-14,27H,6,11-12,25H2,1H3,(H,26,32)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOIFWINSMMGLC-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its interactions with various biological systems.

Structure and Properties

This compound features a complex structure characterized by:

  • A pyrrolo[2,3-b]quinoxaline core
  • An indole moiety
  • Various functional groups including amino and methoxypropyl substituents

These structural elements contribute to its potential pharmacological properties, making it a candidate for further research in medicinal chemistry.

Synthesis Methods

Synthesis typically involves multi-step reactions that may include:

  • Condensation reactions between indole derivatives and various carbonyl compounds.
  • Cyclization processes that form the quinoxaline structure.

Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times, demonstrating the efficiency of modern synthetic techniques.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Compounds derived from indole and quinoxaline frameworks have been reported to possess low minimum inhibitory concentrations (MIC) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • The compound's structural analogs have demonstrated effectiveness against Mycobacterium tuberculosis , highlighting its potential as an antimicrobial agent .

Anticancer Activity

Several studies indicate that pyrroloquinoxaline derivatives can inhibit cancer cell proliferation:

  • Cell viability assays revealed that certain derivatives exhibit significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
  • Molecular docking studies suggest these compounds may interact with specific proteins involved in cancer progression, potentially leading to new therapeutic avenues .

Anti-inflammatory and Analgesic Properties

Compounds in this class have also been evaluated for their anti-inflammatory effects:

  • Some derivatives showed promising results in reducing inflammation in animal models, suggesting that the indole and pyrroloquinoxaline moieties may synergistically enhance these effects .

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis of indole-based compounds demonstrated their efficacy against a range of pathogens. The synthesized compound exhibited an MIC of 0.98 μg/mL against MRSA, underscoring its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that specific derivatives significantly reduced cell viability in A549 cells compared to non-tumorigenic fibroblasts, suggesting selective anticancer properties .

Interaction Studies

Studies utilizing techniques like surface plasmon resonance have been employed to assess how (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide interacts with biological macromolecules. These interactions can reveal insights into its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrroloquinoxaline derivatives, focusing on substituent variations and their inferred physicochemical and biological implications.

Structural Analogues and Substituent Analysis

Compound Name Core Structure Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Key Features
Target Compound Pyrrolo[2,3-b]quinoxaline (E)-(1H-indol-3-yl)methyleneamino N-(3-methoxypropyl) carboxamide ~438.45 (calculated) Indole group for π interactions; methoxypropyl for solubility
N-Allyl-2-amino-1-[(E)-(2-pyridinylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () Pyrrolo[2,3-b]quinoxaline (E)-2-pyridinylmethyleneamino N-allyl carboxamide ~406.40 (calculated) Pyridine substituent enhances metal coordination; allyl group may reduce steric hindrance
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () Pyrrolo[2,3-b]quinoxaline (E)-3-hydroxybenzylideneamino N-(2-methoxyethyl) carboxamide 404.43 Hydroxybenzylidene enhances hydrogen bonding; 2-methoxyethyl improves hydrophilicity
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () Pyrrolo[2,3-b]quinoxaline 2-methoxybenzyl N-(3-ethoxypropyl) carboxamide ~452.50 (calculated) Methoxybenzyl increases lipophilicity; ethoxypropyl balances solubility

Key Trends and Hypotheses

  • Solubility : The target compound’s 3-methoxypropyl chain likely improves aqueous solubility compared to the ethoxypropyl group in ’s analogue, which has higher lipophilicity due to the longer alkyl chain .
  • Binding Interactions : The indole group in the target compound may confer stronger π-π stacking with aromatic residues in protein targets compared to the pyridine () or hydroxybenzylidene () groups .
  • Synthetic Complexity: The (E)-configured imine in the target compound and ’s analogue introduces stereochemical challenges absent in the non-stereogenic 2-methoxybenzyl substituent () .

Limitations of Available Data

No direct pharmacological or kinetic data are provided in the evidence for these compounds. Structural comparisons rely on inferred properties from substituent chemistry and analogous systems (e.g., hydroxybenzylidene in is associated with hydrogen bonding in other drug candidates ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.